molecular formula C11H9NOS3 B11955828 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione CAS No. 13575-06-9

4-(4-Acetamidophenyl)-1,3-dithiole-2-thione

Cat. No.: B11955828
CAS No.: 13575-06-9
M. Wt: 267.4 g/mol
InChI Key: IAZQLSJMIXBZLN-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenyl)-1,3-dithiole-2-thione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dithiolethione ring, which is known for its antioxidant properties, and an acetamidophenyl group, which is a common structural motif in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione typically involves the reaction of 4-acetamidophenyl isothiocyanate with a dithiolethione precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of 4-acetamidophenyl isothiocyanate, followed by its reaction with a dithiolethione precursor. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The dithiolethione ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dithiols.

    Substitution: The acetamidophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.

Scientific Research Applications

4-(4-Acetamidophenyl)-1,3-dithiole-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione involves its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The dithiolethione ring can scavenge free radicals and reduce oxidative stress.

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

    Gene Expression: It may modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

4-(4-Acetamidophenyl)-1,3-dithiole-2-thione can be compared with other similar compounds to highlight its uniqueness:

    4-Acetamidophenol (Paracetamol): While both compounds contain an acetamidophenyl group, this compound has a dithiolethione ring, which imparts additional antioxidant properties.

    Dithiolethiones: Other dithiolethiones, such as oltipraz, share the dithiolethione ring but lack the acetamidophenyl group, making this compound unique in its combined structural features.

Properties

CAS No.

13575-06-9

Molecular Formula

C11H9NOS3

Molecular Weight

267.4 g/mol

IUPAC Name

N-[4-(2-sulfanylidene-1,3-dithiol-4-yl)phenyl]acetamide

InChI

InChI=1S/C11H9NOS3/c1-7(13)12-9-4-2-8(3-5-9)10-6-15-11(14)16-10/h2-6H,1H3,(H,12,13)

InChI Key

IAZQLSJMIXBZLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=S)S2

Origin of Product

United States

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